![molecular formula C13H11N3O4 B2390521 N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396766-48-5](/img/structure/B2390521.png)
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as MDP-2-P, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. DHODH is a validated target for the treatment of cancer, autoimmune diseases, and viral infections. MDP-2-P has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed novel synthetic routes and investigated the chemical properties of compounds related to N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide. These compounds have been explored for their potential as anti-inflammatory, analgesic agents, and their synthesis involves complex chemical reactions to create new heterocyclic compounds with potential pharmacological activities (Abu‐Hashem et al., 2020). Another study focused on the crystal and molecular structures of a related compound, highlighting the importance of structural analysis in understanding the pharmacological potential of these molecules (Richter et al., 2023).
Potential Pharmacological Applications
The pharmacological exploration of compounds similar to this compound includes studies on their potential anti-inflammatory, analgesic, and antipsychotic properties. For instance, compounds derived from benzodifuran and pyrimidine have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Another study presented the synthesis and neuroleptic activity of benzamides, suggesting the possibility of these compounds being developed into potent drugs for treating psychosis with minimal side effects (Iwanami et al., 1981).
Wirkmechanismus
Target of Action
Benzo[d][1,3]dioxole-type compounds have been associated with various biological activities, including anticancer and antioxidant properties.
Mode of Action
Compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity . They may interact with cancer cells, inducing apoptosis and causing cell cycle arrest .
Biochemical Pathways
Benzo[d][1,3]dioxole-type compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
The biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
It has been shown to exhibit anticancer activity, particularly against Hep3B cancer cell lines . The compound interacts with α-fetoprotein (α-FP), reducing its secretion in Hep3B cells
Cellular Effects
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has demonstrated significant effects on various types of cells. In Hep3B cancer cells, it has been shown to reduce the secretion of α-FP, indicating a potential impact on cell signaling pathways and gene expression . The compound also induced arrest in the G2-M phase of the cell cycle, similar to the activity of doxorubicin .
Molecular Mechanism
Its ability to reduce α-FP secretion and induce cell cycle arrest suggests that it may interact with specific biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-18-13-14-5-9(6-15-13)16-12(17)8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCSHNXHFLMVSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
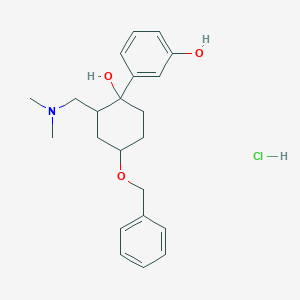
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)
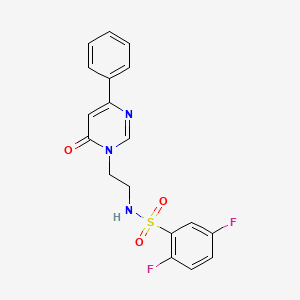
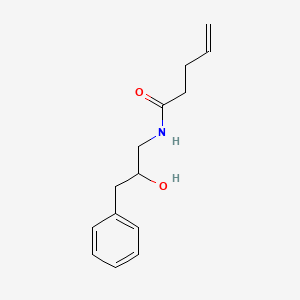
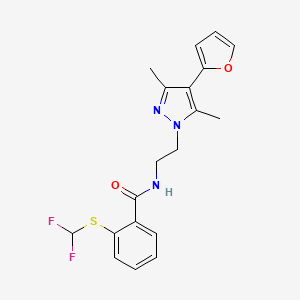
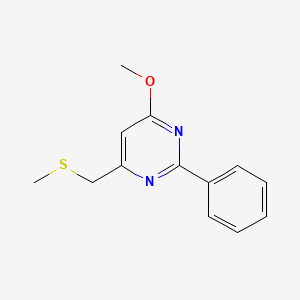

![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)
![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)